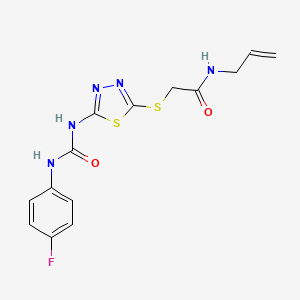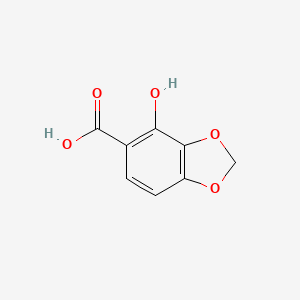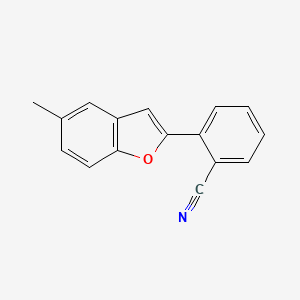
2-(5-Metilbenzofuran-2-il)benzonitrilo
Descripción general
Descripción
“2-(5-Methylbenzofuran-2-yl)benzonitrile” is a chemical compound with the molecular formula C16H11NO . It has a molecular weight of 233.26 .
Molecular Structure Analysis
The molecular structure of “2-(5-Methylbenzofuran-2-yl)benzonitrile” consists of a benzofuran ring attached to a benzonitrile group . The benzofuran ring contains a five-membered ring fused to a benzene ring, and the benzonitrile group consists of a benzene ring attached to a nitrile group .Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
El benzofurano y sus derivados, que incluyen "2-(5-Metilbenzofuran-2-il)benzonitrilo", se consideran estructuras adecuadas para una amplia gama de aplicaciones biológicas y farmacológicas . Se han utilizado en el desarrollo de nuevos fármacos, especialmente en el campo de la terapia antimicrobiana . Se ha encontrado que estos compuestos son efectivos contra una variedad de microbios mortales .
Tratamiento de Enfermedades de la Piel
Algunos derivados del benzofurano se han utilizado en el tratamiento de enfermedades de la piel como el cáncer o la psoriasis . Las características estructurales únicas del benzofurano lo convierten en una estructura privilegiada en el campo del descubrimiento de fármacos .
Imágenes Biológicas
Los derivados del benzofurano se han utilizado como sondas fluorescentes en imágenes biológicas . La estructura del benzofurano se puede modular mediante la introducción de sustituyentes donadores y aceptores seleccionados para optimizar sus propiedades ópticas . Esto permite la conjugación con proteínas, convirtiéndolo en una herramienta útil en la imagenología biológica .
Propiedades Ópticas Lineales y No Lineales
La estructura del benzofurano se puede modular para optimizar sus propiedades ópticas lineales y no lineales . Esto tiene aplicaciones en el campo de la ciencia de los materiales y la síntesis orgánica .
Conjugación con Proteínas
Los derivados del benzofurano se pueden conjugar con proteínas . Esto es particularmente útil en la bioimagen, donde la molécula conjugada se puede utilizar como una sonda fluorescente .
Actividad Antibacteriana
Se han sintetizado derivados del benzofurano y se han evaluado en cuanto a su actividad in vitro contra diversas bacterias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos .
Propiedades
IUPAC Name |
2-(5-methyl-1-benzofuran-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c1-11-6-7-15-13(8-11)9-16(18-15)14-5-3-2-4-12(14)10-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAGQBRVQSDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
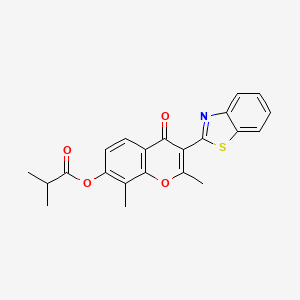

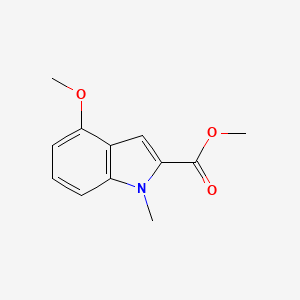

![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)
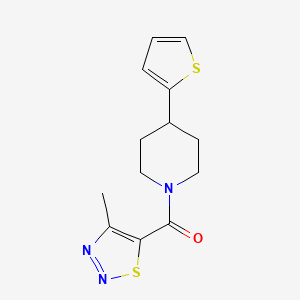
![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)
![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)
![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)
